4-[6-(Pyridin-4-yl)decan-5-yl]pyridine
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Overview
Description
4-[6-(Pyridin-4-yl)decan-5-yl]pyridine is an organic compound with the molecular formula C20H28N2. It consists of a decane chain with pyridine rings attached at the 4th and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Pyridin-4-yl)decan-5-yl]pyridine typically involves the reaction of pyridine derivatives with decane chains under specific conditions. One common method involves the use of a Grignard reagent, where a pyridine derivative is reacted with a decane halide in the presence of a catalyst such as magnesium . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[6-(Pyridin-4-yl)decan-5-yl]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[6-(Pyridin-4-yl)decan-5-yl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[6-(Pyridin-4-yl)decan-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The pyridine rings can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,2’4’,4’'-terpyridine: Another pyridine derivative with multiple pyridine rings, used in coordination chemistry and materials science.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type ligand with applications in catalysis and coordination chemistry.
Uniqueness
4-[6-(Pyridin-4-yl)decan-5-yl]pyridine is unique due to its specific structure, which combines a decane chain with pyridine rings. This structure provides distinct chemical and physical properties, making it suitable for various applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
4-(6-pyridin-4-yldecan-5-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-19(17-9-13-21-14-10-17)20(8-6-4-2)18-11-15-22-16-12-18/h9-16,19-20H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSDFKJROOEBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=NC=C1)C(CCCC)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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